molecular formula C21H19N3O2S B14459567 1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- CAS No. 66147-71-5

1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)-

Cat. No.: B14459567
CAS No.: 66147-71-5
M. Wt: 377.5 g/mol
InChI Key: LONPRWYNNZRYIO-UHFFFAOYSA-N
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Description

1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are organosulfur compounds containing the sulfonamide functional group, which consists of a sulfonyl group connected to an amine group. This compound is notable for its unique structure, which includes an acridine moiety, making it of interest in various scientific research fields .

Chemical Reactions Analysis

1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s acridine moiety makes it useful in studying DNA intercalation and its effects on biological systems.

    Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with DNA.

    Industry: It is used in the development of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- involves its interaction with DNA. The acridine moiety intercalates between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This interaction can lead to cell death, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar compounds include other acridine derivatives such as 4’-(9-acridinylamino)methanesulfon-m-anisidide (m-AMSA). Compared to these compounds, 1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- is unique due to its specific sulfonamide group, which may confer different chemical reactivity and biological activity .

Conclusion

1-Ethanesulfonamide, 2-(p-(9-acridinylamino)phenyl)- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study in various scientific fields.

Properties

CAS No.

66147-71-5

Molecular Formula

C21H19N3O2S

Molecular Weight

377.5 g/mol

IUPAC Name

2-[4-(acridin-9-ylamino)phenyl]ethanesulfonamide

InChI

InChI=1S/C21H19N3O2S/c22-27(25,26)14-13-15-9-11-16(12-10-15)23-21-17-5-1-3-7-19(17)24-20-8-4-2-6-18(20)21/h1-12H,13-14H2,(H,23,24)(H2,22,25,26)

InChI Key

LONPRWYNNZRYIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)CCS(=O)(=O)N

Origin of Product

United States

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